1-(2-Hydroxy-ethanesulfonyl)-propan-2-ol
Description
1-(2-Hydroxy-ethanesulfonyl)-propan-2-ol (CAS 6713-03-7) is a sulfonated alcohol with the molecular formula C₅H₁₂O₃S (molecular weight: 152.21 g/mol). This compound is primarily utilized in industrial and pharmaceutical research as an intermediate or solvent due to its hybrid solubility profile (polar sulfonyl group and non-polar hydrocarbon chain) .
Properties
Molecular Formula |
C5H12O4S |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
1-(2-hydroxyethylsulfonyl)propan-2-ol |
InChI |
InChI=1S/C5H12O4S/c1-5(7)4-10(8,9)3-2-6/h5-7H,2-4H2,1H3 |
InChI Key |
QXKIHUFISFHAMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)CCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their functional groups, properties, and applications:
Structural and Functional Group Comparisons
Sulfonyl vs. Thioether Groups :
The sulfonyl group (-SO₂-) in this compound enhances polarity and oxidative stability compared to the thioether (-S-) in 1-(2-Hydroxyethylthio)propan-2-ol. This difference impacts solubility (sulfonyl derivatives are more water-soluble) and reactivity (thioethers are prone to oxidation) .- Ether vs. Sulfonyl Linkages: Ether-containing analogs like tripropylene glycol methyl ether exhibit lower polarity, making them superior solvents for non-polar applications (e.g., coatings). In contrast, the sulfonyl group in the target compound increases compatibility with polar matrices .
- Aromatic and Amino Substituents: Compounds such as 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol and 1-(10H-phenothiazin-10-yl)propan-2-ol demonstrate how aromatic rings and amino groups enhance biological activity. For example, phenothiazine derivatives are pharmacologically active, whereas the target compound lacks such specificity .
Physicochemical Properties
- Boiling/Melting Points: Sulfonated alcohols generally have higher boiling points than ethers due to stronger intermolecular forces (e.g., hydrogen bonding). For instance, tripropylene glycol methyl ether (b.p. ~242°C) vs.
Solubility : The sulfonyl group improves water solubility, whereas ethers like 1-(2-butoxy-1-methylethoxy)-propan-2-ol are more lipid-soluble, favoring use in emulsifiers .
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